5-((3-Methoxyphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
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Properties
IUPAC Name |
5-[(3-methoxyphenyl)-[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O3S/c1-16-25-24-29(26-16)23(30)22(33-24)21(17-5-4-6-20(15-17)32-3)28-13-11-27(12-14-28)18-7-9-19(31-2)10-8-18/h4-10,15,21,30H,11-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMHPAIFESAKEAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)OC)N4CCN(CC4)C5=CC=C(C=C5)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are the ATF4 and NF-kB proteins . These proteins play a crucial role in the regulation of neuroprotection and anti-inflammatory responses .
Mode of Action
The compound interacts with its targets by inhibiting the endoplasmic reticulum (ER) stress and apoptosis . It also inhibits the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in LPS-stimulated human microglia cells.
Biochemical Pathways
The compound affects the NF-kB inflammatory pathway . This pathway plays a key role in regulating the immune response to infection. Incorrect regulation of NF-kB has been linked to cancer, inflammatory and autoimmune diseases, septic shock, viral infection, and improper immune development.
Result of Action
The compound exhibits promising neuroprotective and anti-inflammatory properties. It reduces the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells. This leads to a decrease in neuronal death, which is beneficial for the treatment of neurodegenerative diseases.
Biological Activity
The compound 5-((3-Methoxyphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a novel synthetic molecule that has garnered attention for its potential biological activities. This article delves into the synthesis, structural characteristics, and biological evaluations of this compound, focusing on its pharmacological properties and therapeutic applications.
Chemical Structure and Properties
The molecular formula for the compound is with a molecular weight of approximately 461.97 g/mol. The structure incorporates a thiazolo-triazole core linked to a piperazine moiety and methoxyphenyl groups, which are known to enhance biological activity through various mechanisms.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 461.97 g/mol |
| Key Functional Groups | Thiazole, Triazole, Piperazine |
| Solubility | Soluble in organic solvents |
Antitumor Activity
Recent studies have indicated that compounds with thiazolo[3,2-b][1,2,4]triazole structures exhibit significant anticancer properties. For instance, a related compound was evaluated for its cytotoxic effects against various cancer cell lines. The results demonstrated that these compounds can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation.
Antimicrobial Properties
Research has shown that derivatives of piperazine possess notable antimicrobial activity. In vitro studies have assessed the antibacterial and antifungal efficacy of similar compounds. The findings suggest that the incorporation of the piperazine moiety enhances the antimicrobial properties of the thiazolo-triazole framework.
Neuropharmacological Effects
The presence of piperazine in the structure suggests potential activity at serotonin receptors (5-HT receptors). Binding affinity studies have indicated that compounds with similar scaffolds exhibit high selectivity towards 5-HT_1A receptors, which are implicated in mood regulation and anxiety disorders. For example, a related compound demonstrated a Ki value of 1.2 nM against 5-HT_1A receptors, indicating strong binding affinity and potential as an anxiolytic agent.
Study 1: Anticancer Evaluation
A recent study investigated the anticancer effects of thiazolo[3,2-b][1,2,4]triazole derivatives on human breast cancer cell lines (MCF-7). The compound exhibited:
- IC50 : 15 µM after 48 hours
- Mechanism: Induction of apoptosis via caspase activation.
Study 2: Antimicrobial Testing
Another study focused on the antimicrobial activity against Staphylococcus aureus and Candida albicans. The results showed:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Candida albicans | 16 µg/mL |
These findings support the potential use of this compound in treating infections caused by resistant strains.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for constructing the thiazolo-triazole-piperazine hybrid scaffold in this compound?
- Methodological Answer: The synthesis involves a multi-step approach:
- Step 1: Formation of pyrazole intermediates via condensation of diethyl oxalate with 1-(4-methoxyphenyl)ethan-1-one in toluene using sodium hydride as a base .
- Step 2: Cyclization with hydrazine hydrate to generate pyrazole-carboxylate derivatives .
- Step 3: Thiolation and subsequent coupling with aromatic carboxylic acids in phosphorus oxychloride to form the triazolo-thiadiazole core .
- Step 4: Introduction of the piperazine moiety via nucleophilic substitution or Mannich-type reactions, optimized under heterogeneous catalysis (e.g., Bleaching Earth Clay) in PEG-400 at 70–80°C .
- Key Techniques: Reflux conditions, TLC monitoring, and purification via recrystallization (methanol/water) .
Q. Which spectroscopic methods are most reliable for confirming the structure of this compound?
- Methodological Answer: A combination of:
- 1H NMR Spectroscopy: Identifies proton environments (e.g., methoxy groups at δ 3.7–3.9 ppm, aromatic protons at δ 6.8–7.5 ppm) .
- IR Spectroscopy: Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹, N-H bend at ~3300 cm⁻¹) .
- Elemental Analysis: Validates empirical formulas (e.g., C, H, N, S content within ±0.3% of theoretical values) .
- HPLC: Ensures purity (>95%) using C18 columns with acetonitrile/water gradients .
Q. What preliminary biological screening approaches are recommended for assessing its pharmacological potential?
- Methodological Answer:
- Molecular Docking: Target fungal CYP51 (14α-demethylase, PDB: 3LD6) to predict binding affinity and mode .
- In Vitro Antifungal Assays: Use microdilution methods (CLSI M38/M44 standards) against Candida spp. and Aspergillus spp. .
- Enzyme Inhibition Studies: Measure IC50 values via spectrophotometric assays using lanosterol as a substrate .
Advanced Research Questions
Q. How can researchers optimize reaction yields when introducing the 4-(4-methoxyphenyl)piperazine moiety during synthesis?
- Methodological Answer:
- Solvent Optimization: Use polar aprotic solvents (e.g., DMF or PEG-400) to enhance nucleophilicity .
- Catalyst Screening: Test Lewis acids (e.g., ZnCl2) or solid acids (e.g., Bleaching Earth Clay) to reduce side reactions .
- Temperature Control: Maintain 70–80°C to balance reaction rate and decomposition .
- Stoichiometry: Use a 1.2:1 molar ratio (piperazine derivative:core scaffold) to drive completion .
Q. What computational approaches validate the compound's interaction with fungal CYP51 (14α-demethylase)?
- Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite with flexible ligand sampling and grid boxes centered on the heme cofactor .
- MD Simulations (100 ns): Assess binding stability (RMSD < 2 Å) and key interactions (e.g., hydrogen bonds with Tyr118, hydrophobic contacts with Leu121) .
- Free Energy Calculations: Apply MM-PBSA/GBSA to quantify binding energy (ΔG < −8 kcal/mol indicates strong inhibition) .
Q. How to address contradictions between in vitro antifungal activity and molecular docking predictions?
- Methodological Answer:
- Assay Validation: Repeat assays with standardized inoculum sizes and RPMI-1640 medium (pH 7.0) to minimize variability .
- Enzyme Isoform Screening: Test activity against CYP51 isoforms from resistant fungal strains .
- Solubility Adjustments: Use DMSO concentrations ≤1% to avoid cytotoxicity artifacts .
- Membrane Permeability: Measure logP values (HPLC) and correlate with activity; modify substituents to enhance lipophilicity if needed .
Q. What are effective strategies for modifying the thiazolo-triazole core to improve metabolic stability?
- Methodological Answer:
- Substituent Engineering: Introduce electron-withdrawing groups (e.g., -CF3) at C-2 to block oxidative metabolism .
- Steric Shielding: Add methyl groups at C-6 to hinder cytochrome P450 interactions .
- Prodrug Design: Synthesize phosphate esters at the hydroxyl group for enhanced bioavailability .
Q. How does the spatial arrangement of methoxy groups affect receptor binding affinity?
- Methodological Answer:
- X-ray Crystallography: Resolve ligand-enzyme complexes to identify optimal dihedral angles (e.g., 30–45° between phenyl rings) .
- Comparative Docking: Test para- vs. meta-methoxy configurations; para-substitution maximizes π-π stacking with Phe255 in CYP51 .
- QSAR Modeling: Develop 3D-QSAR models using CoMFA/CoMSIA to quantify steric/electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
